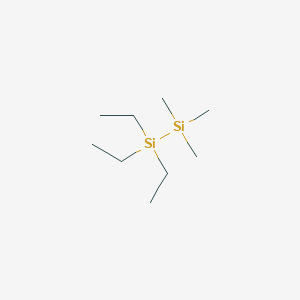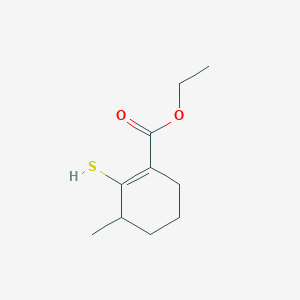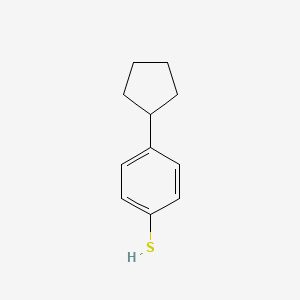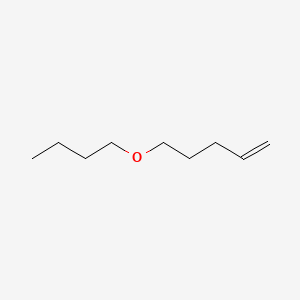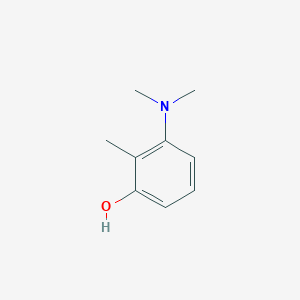
3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one is a chemical compound known for its unique structure and properties. It is a cyclohexenone derivative with phenoxy and trimethyl substituents, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the phenoxy group onto the cyclohexenone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenoxy or cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy or cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The trimethyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A similar compound with a hydroxyl group instead of a phenoxy group.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: Another related compound with a hydroxyl group on the cyclohexenone ring.
Uniqueness
3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one is unique due to its phenoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55488-88-5 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-2-phenoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-11-9-15(2,3)10-13(16)14(11)17-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Clave InChI |
BDAVSOPCHJFWCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC(C1)(C)C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



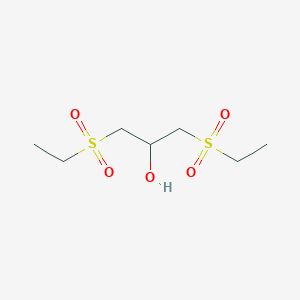
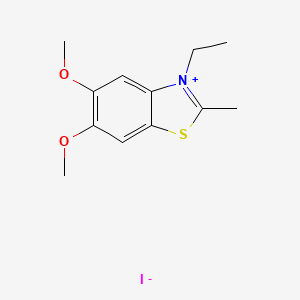
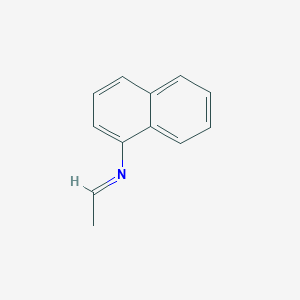

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
